molecular formula C6H9NO2 B3255055 2-(Hydroxyimino)cyclohexan-1-one CAS No. 24858-28-4

2-(Hydroxyimino)cyclohexan-1-one

Cat. No. B3255055
CAS RN: 24858-28-4
M. Wt: 127.14 g/mol
InChI Key: IEGRLEZDTRNPRH-UHFFFAOYSA-N
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Description

“2-(Hydroxyimino)cyclohexan-1-one” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is related to cyclohexenone, an organic compound used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances .


Synthesis Analysis

The synthesis of compounds related to “2-(Hydroxyimino)cyclohexan-1-one” has been reported in the literature . For instance, the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia afforded 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, which were hydrolyzed to 1-hydroxy-2-R-1,5,6,7-tetrahydro-4H-benzimidazol-4-ones .


Molecular Structure Analysis

The molecular structure of “2-(Hydroxyimino)cyclohexan-1-one” can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “2-(Hydroxyimino)cyclohexan-1-one” and related compounds involve various addition reactions. For example, cyclohexenone, a related compound, is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Hydroxyimino)cyclohexan-1-one” can be inferred from related compounds. For instance, cyclohexenone is a clear colorless liquid with a density of 0.993 g/mL, a melting point of -53 °C, and a boiling point of 171 to 173 °C .

Scientific Research Applications

Synthesis and Derivatives

2-(Hydroxyimino)cyclohexan-1-one has been explored in various synthetic applications. For instance, it has been used in the synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives (Samsonov, 2017). Additionally, its derivatives have been studied for the production of compounds like cycloheximide and actiphenol in Streptomyces species (Yin et al., 2014).

Structural and Spectroscopic Investigations

The behavior of related compounds, like 2-(2-hydroxy-benzylidene)-cyclohexan-1-one, in different media has been investigated, revealing interesting structural changes under acidic and basic conditions (Pană et al., 2017). Furthermore, optically pure derivatives of 2-(hydroxyimino)cyclohexan-1-one have been utilized for molecular recognition studies via NMR and fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Safety And Hazards

The safety data sheet for cyclohexenone, a related compound, indicates that it is considered hazardous. It is flammable and toxic if swallowed. It is also fatal in contact with skin or if inhaled .

Future Directions

The future directions for the study and application of “2-(Hydroxyimino)cyclohexan-1-one” could involve further exploration of its synthesis, reactions, and potential uses. The compound’s structural similarity to cyclohexenone suggests that it may also be useful in the synthesis of a variety of chemical products .

properties

IUPAC Name

2-hydroxyiminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-4-2-1-3-5(6)7-9/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGRLEZDTRNPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703051
Record name 2-(Hydroxyimino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxyimino)cyclohexan-1-one

CAS RN

24858-28-4
Record name 2-(Hydroxyimino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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